2-Methoxy-9,9-dimethyl-9H-fluorene

CAS No.: 1514864-84-6

Cat. No.: VC3296031

Molecular Formula: C16H16O

Molecular Weight: 224.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1514864-84-6 |

|---|---|

| Molecular Formula | C16H16O |

| Molecular Weight | 224.3 g/mol |

| IUPAC Name | 2-methoxy-9,9-dimethylfluorene |

| Standard InChI | InChI=1S/C16H16O/c1-16(2)14-7-5-4-6-12(14)13-9-8-11(17-3)10-15(13)16/h4-10H,1-3H3 |

| Standard InChI Key | ZWBHUKZFZLEKKA-UHFFFAOYSA-N |

| SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)OC)C |

| Canonical SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)OC)C |

Introduction

Chemical Identity and Structural Characteristics

Basic Structure and Nomenclature

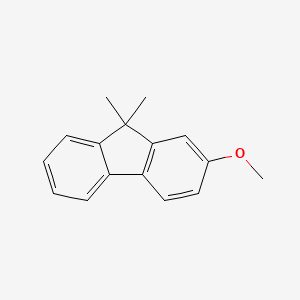

2-Methoxy-9,9-dimethyl-9H-fluorene is a fluorene derivative characterized by a methoxy group (-OCH₃) at the 2-position of the fluorene scaffold and two methyl groups at the 9-position. The compound belongs to the broader family of 9,9-disubstituted fluorenes, which are extensively employed in materials science . Its chemical identity is defined by:

-

Chemical Name: 2-Methoxy-9,9-dimethyl-9H-fluorene

-

CAS Registry Number: 1514864-84-6

-

Molecular Formula: C₁₆H₁₆O

The core structure consists of a fluorene skeleton - two benzene rings connected by a five-membered ring - with the specified substituents. The methoxy group at the 2-position contributes to the compound's electronic properties, while the dimethyl substitution at the 9-position enhances stability and modifies the molecule's optical characteristics.

Significance in Chemical Research

The strategic functionalization of the fluorene scaffold with methoxy and dimethyl groups creates a compound with tuned electronic and optical properties. This makes 2-Methoxy-9,9-dimethyl-9H-fluorene particularly valuable for applications in organic electronics, photovoltaics, and optoelectronic devices. The compound represents an important class of materials that bridge fundamental organic chemistry with applied materials science.

Physical and Chemical Properties

Physical Properties

2-Methoxy-9,9-dimethyl-9H-fluorene exhibits distinctive physical properties that influence its application potential and handling requirements. These properties are summarized in Table 1.

Table 1: Physical Properties of 2-Methoxy-9,9-dimethyl-9H-fluorene

| Property | Value |

|---|---|

| Physical State (20°C) | Solid |

| Appearance | White to almost white powder to crystal |

| Melting Point | 80.0 to 84.0°C (82°C typical) |

| Molecular Weight | 224.30 g/mol |

| Purity (Commercial) | >98.0% (GC) |

| Recommended Storage | Room temperature (cool, dark place, <15°C) |

The compound exists as a white to almost white crystalline solid at room temperature with a well-defined melting point range of 80.0 to 84.0°C . This relatively low melting point, compared to some other fluorene derivatives, suggests moderate intermolecular forces within the crystal lattice.

Electronic and Spectroscopic Properties

While the search results don't provide specific spectroscopic data for 2-Methoxy-9,9-dimethyl-9H-fluorene, insights can be drawn from related compounds. Fluorene derivatives typically exhibit distinctive UV-visible absorption profiles due to their extended π-conjugation systems. The parent compound 9,9-dimethylfluorene has an absorption maximum (λmax) at 301 nm in ethanol .

The methoxy group at the 2-position is expected to introduce a bathochromic shift (red shift) in the absorption spectrum compared to the unsubstituted 9,9-dimethylfluorene due to the electron-donating nature of the methoxy substituent. This modification of the electronic distribution within the molecule impacts its interaction with light and consequently its potential applications in optoelectronic devices.

Comparison with Related Compounds

To better understand the properties of 2-Methoxy-9,9-dimethyl-9H-fluorene, it is instructive to compare it with structurally related compounds, as shown in Table 2.

Table 2: Comparison of 2-Methoxy-9,9-dimethyl-9H-fluorene with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 2-Methoxy-9,9-dimethyl-9H-fluorene | C₁₆H₁₆O | 224.30 | 80.0-84.0 |

| 9,9-Dimethylfluorene | C₁₅H₁₄ | 194.27 | 96 |

| 3-Bromo-2-methoxy-9,9-dimethyl-9H-fluorene | C₁₆H₁₅BrO | 303.19 | Not available |

| 2,7-Dibromo-9,9-dimethylfluorene | C₁₅H₁₂Br₂ | 352.07 | 180 |

Synthesis Methods and Approaches

Synthesis of 9,9-Dimethylfluorene

The parent compound, 9,9-dimethylfluorene, can be synthesized using dimethyl carbonate as a methylating agent under alkaline conditions. As described in the literature:

"The method comprises taking dimethyl carbonate as a methylating agent under alkaline substances and reacting with fluorene in an organic solvent system within a certain temperature range to prepare the 9,9-Dimethylfluorene. The method uses dimethyl carbonate as a methylating agent so that the reaction process is stabilized and the economy is greatly improved; meanwhile, the use of dimethyl carbonate avoids the use of low-boiling-point hypertoxic such as methyl iodide, methyl bromide, and the like, is environment-friendly ."

This approach provides a more environmentally friendly synthesis route compared to traditional methods using toxic methylating agents.

Novel Palladium-Catalyzed Approaches

Recent research has developed innovative synthetic routes for 9,9-disubstituted fluorenes, which could potentially be adapted for the synthesis of 2-Methoxy-9,9-dimethyl-9H-fluorene:

"We have developed a straightforward approach for the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters. The reaction proceeds via a tandem palladium-catalyzed C(sp2)−H activation/carbenoid insertion sequence ."

This palladium-catalyzed approach represents a significant advancement in the synthesis of structurally complex fluorene derivatives, potentially offering more efficient routes to 2-Methoxy-9,9-dimethyl-9H-fluorene and related compounds.

Applications and Technological Significance

Optoelectronic Applications

Fluorene derivatives, including methoxy-substituted variants, have emerged as crucial components in organic light-emitting diodes (OLEDs) and related technologies. The parent compound 9,9-dimethylfluorene is described as "an organic electroluminescent material intermediate" where "fluorene derivative is a kind of organic electroluminescent material commercialized at present ."

The methoxy substitution at the 2-position in 2-Methoxy-9,9-dimethyl-9H-fluorene likely enhances the electron-donating properties of the molecule, potentially improving its performance in electron-transport layers of optoelectronic devices. This structural modification influences the HOMO-LUMO energy levels, affecting the emission wavelength and efficiency in OLED applications.

Photovoltaic Applications

Functionalized fluorene derivatives show promise in photovoltaic applications, particularly in dye-sensitized and organic solar cells. Research on related compounds indicates that:

"Furthermore, the nitro-modified DDF derivatives have absorption spectra in a region of greater solar photon abundance. As the LUMO is located to the nitro moieties, often as strong anchoring groups, the nitro-modified DDF molecules could be excellent dye candidates for dye sensitized solar cells and for organic solar cells ."

While this specific research focuses on nitro-functionalized derivatives, the principles of tuning electronic properties through functionalization apply similarly to methoxy-substituted fluorenes like 2-Methoxy-9,9-dimethyl-9H-fluorene. The methoxy group's electron-donating nature can influence the compound's light absorption characteristics and energy level alignment in photovoltaic devices.

Research Developments and Electronic Properties

Computational Studies on Electronic Properties

Computational studies provide valuable insights into the electronic properties of functionalized fluorenes. Density Functional Theory (DFT) calculations on related compounds reveal how structural modifications influence electronic behavior:

"Density functional theory (DFT) calculations using B3LYP and 6-311+ G(d,p) basis set were performed to investigate the effect of functionalization on the electronic and optical properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) ."

Although this research specifically addresses amino-functionalized derivatives, the computational approaches can be applied to understand methoxy-substituted fluorenes. These studies suggest that functionalization significantly impacts the HOMO and LUMO energy levels, which in turn influence the optical absorption characteristics and charge transport properties.

Conformational Studies

The spatial arrangement of substituents in functionalized fluorenes can significantly impact their properties. Research on related compounds indicates:

For 2-Methoxy-9,9-dimethyl-9H-fluorene, the orientation of the methoxy group relative to the fluorene plane likely influences the molecule's dipole moment and consequently its behavior in electronic devices. Understanding these conformational aspects is essential for optimizing the compound's performance in applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume